molecular formula C10H12ClNO2 B3244273 N-(2-Chloroethyl)-3-methoxybenzamide CAS No. 161194-75-8

N-(2-Chloroethyl)-3-methoxybenzamide

Cat. No.: B3244273
CAS No.: 161194-75-8
M. Wt: 213.66 g/mol
InChI Key: MZQVIQOKYKZOFT-UHFFFAOYSA-N
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Description

Structural Features and Chemical Reactivity Considerations

The chemical structure of N-(2-Chloroethyl)-3-methoxybenzamide is characterized by three key functional groups: a benzamide (B126) core, a methoxy (B1213986) group at the meta-position of the benzene (B151609) ring, and a 2-chloroethyl group attached to the amide nitrogen.

Benzamide Core: This amide group provides a rigid, planar structure and the capacity for hydrogen bonding, which are crucial for molecular recognition by biological macromolecules.

3-Methoxy Group: The methoxy substituent is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding as an acceptor. Its position can affect the molecule's binding affinity and metabolic stability.

N-(2-Chloroethyl) Group: This is a potentially reactive moiety. The chloroethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as amino acids in proteins or bases in nucleic acids. This reactivity is a key feature of various therapeutic agents, particularly in the context of anticancer drugs.

The presence of the electrophilic chloroethyl group suggests that this compound could act as an irreversible inhibitor or a covalent modifier of its biological targets. The reactivity would be influenced by the local chemical environment and the nucleophilicity of the target site.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
CAS Number 161194-75-8
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol

Overview of Academic Research Trajectories and Scope

A comprehensive search of academic and patent literature reveals a notable scarcity of studies specifically dedicated to this compound. While research on benzamide derivatives is extensive, this particular compound does not appear to have been a primary focus of major research trajectories. Its existence is noted in chemical supplier databases, indicating its availability for research purposes.

The lack of dedicated research could be due to a variety of factors, including its potential reactivity profile, which may present challenges in biological systems, or a lack of significant activity in initial screenings. It is conceivable that the compound has been synthesized as part of larger chemical libraries for high-throughput screening, but has not yielded results that would warrant further focused investigation and publication.

Future research on this compound could potentially explore its utility as a chemical probe to identify and study the function of specific proteins through covalent labeling, leveraging the reactivity of the chloroethyl group. However, without published data, any discussion of its specific biological applications remains speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQVIQOKYKZOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N-(2-Chloroethyl)-3-methoxybenzamide

The most direct and common method for synthesizing this compound is the Schotten-Baumann reaction. This well-established reaction involves the acylation of an amine with an acid chloride in the presence of a base. wikipedia.orgbyjus.com

The primary reagents for this synthesis are 3-methoxybenzoyl chloride and 2-chloroethylamine (B1212225), typically used in the form of its hydrochloride salt. The reaction is generally carried out in a biphasic system, consisting of an organic solvent and an aqueous basic solution. wikipedia.org

Key Reagents and Conditions:

Reagent/ConditionPurposeTypical Examples
Acylating Agent Provides the benzoyl group3-Methoxybenzoyl chloride
Amine Provides the N-(2-chloroethyl) group2-Chloroethylamine hydrochloride
Base Neutralizes the HCl byproductSodium hydroxide, Potassium hydroxide, Triethylamine, Pyridine
Solvent Dissolves reactantsDichloromethane (B109758), Diethyl ether, Toluene, Water
Temperature Controls reaction rate0°C to room temperature
Reaction Time Time to completionTypically a few hours

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion. The base in the aqueous phase neutralizes the hydrochloric acid formed, driving the reaction to completion. byjus.com A general procedure involves dissolving 2-chloroethylamine hydrochloride in an aqueous solution of a base, such as sodium hydroxide. This mixture is then cooled, and a solution of 3-methoxybenzoyl chloride in an organic solvent like dichloromethane is added dropwise with vigorous stirring. After the addition is complete, the reaction is typically stirred for several hours at room temperature to ensure completion. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified.

The yield of this compound via the Schotten-Baumann reaction is generally good, though specific yields for this exact compound are not extensively reported in the literature. However, for similar benzamide (B126) syntheses, yields often range from moderate to high.

Optimization of the reaction conditions can significantly impact the yield. Key parameters for optimization include:

Base: The choice and concentration of the base are crucial. A sufficient amount of base is needed to neutralize the generated HCl and to free the amine from its salt form. An excess of a strong base could potentially lead to hydrolysis of the acyl chloride or the product amide.

Solvent System: The choice of the biphasic solvent system can affect the reaction rate and ease of product isolation.

Temperature: Low temperatures (0-5 °C) during the addition of the acyl chloride are often employed to control the exothermic reaction and minimize side reactions.

Stoichiometry of Reactants: The molar ratio of the amine to the acyl chloride can be adjusted to optimize the yield.

3-Methoxybenzoyl chloride: This acyl chloride is typically prepared from 3-methoxybenzoic acid. A common method involves reacting 3-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

2-Chloroethylamine: This amine is commonly used as its hydrochloride salt due to the higher stability of the salt form. It can be synthesized from ethanolamine, for instance, by reaction with thionyl chloride or by passing hydrogen chloride gas through a heated solution of ethanolamine.

The synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involves the condensation of 3-methoxybenzoic acid with a more complex diamine intermediate. nih.gov This highlights that the 3-methoxybenzamide (B147233) moiety is often introduced via the corresponding carboxylic acid or its activated form.

Derivatization and Analog Synthesis Strategies

The structure of this compound offers several sites for chemical modification to generate a library of analogs for various research purposes. These modifications can be broadly categorized into changes in the benzamide moiety and variations of the chloroethyl side chain.

The benzamide portion of the molecule can be altered in several ways:

Substitution on the Phenyl Ring: The methoxy (B1213986) group at the 3-position can be replaced by other alkoxy groups (e.g., ethoxy, propoxy) to study the effect of steric bulk and lipophilicity. Additionally, other substituents such as halogens, nitro groups, or alkyl groups can be introduced at various positions on the phenyl ring. nih.gov The synthesis of such analogs would typically start from the corresponding substituted benzoic acid, which would then be converted to the acyl chloride and reacted with 2-chloroethylamine. Studies on other benzamides have shown that the nature and position of substituents on the phenyl ring can significantly influence the biological activity of the molecule. nih.gov

Examples of Potential Benzamide Moiety Modifications:

Position of ModificationType of ModificationStarting Material Example
3-positionReplacement of methoxy with ethoxy3-Ethoxybenzoic acid
4-positionAddition of a chloro group4-Chloro-3-methoxybenzoic acid
5-positionAddition of a nitro group3-Methoxy-5-nitrobenzoic acid
2-positionAddition of a methyl group2-Methyl-3-methoxybenzoic acid

Demethylation of the Methoxy Group: The 3-methoxy group can be converted to a 3-hydroxy group through demethylation, for instance, by using reagents like boron tribromide (BBr₃). This would introduce a phenolic hydroxyl group, which could serve as a handle for further functionalization, such as etherification or esterification.

The chloroethyl side chain provides another avenue for structural diversification:

Variation of the Halogen: The chlorine atom can be replaced by other halogens, such as fluorine or bromine. N-(2-Fluoroethyl) or N-(2-bromoethyl) analogs could be synthesized using 2-fluoroethylamine or 2-bromoethylamine (B90993) as the starting amine, respectively. These changes would alter the reactivity and physicochemical properties of the side chain.

Chain Length Modification: The length of the alkyl chain can be extended or shortened. For example, using 3-chloropropylamine (B7771022) would result in the N-(3-chloropropyl) analog. byjus.com This modification would alter the spatial relationship between the benzamide and the terminal halogen.

Nucleophilic Substitution of the Chlorine: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups. For instance, reaction with amines could lead to diamine derivatives, while reaction with azide (B81097) followed by reduction could introduce an amino group, and reaction with thiols could yield thioether analogs. These reactions significantly expand the range of accessible derivatives.

Examples of Potential Chloroethyl Side Chain Modifications:

Type of ModificationReagent ExampleResulting Functional Group
Halogen exchangeSodium iodide (Finkelstein reaction)Iodoethyl
Azide substitutionSodium azideAzidoethyl (can be reduced to aminoethyl)
Amine substitutionAmmonia, primary/secondary aminesAminoethyl, substituted aminoethyl
Thiol substitutionSodium thiomethoxideMethylthioethyl
Cyanide substitutionSodium cyanideCyanoethyl

These derivatization strategies allow for a systematic exploration of the chemical space around this compound, enabling the fine-tuning of its properties for specific applications.

Introduction of Diverse Substituents

The presence of a primary alkyl chloride in this compound provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of derivatives. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles.

Common transformations involve the displacement of the chloride ion by nitrogen, oxygen, and sulfur-based nucleophiles. For instance, reaction with primary or secondary amines leads to the corresponding N-(2-aminoethyl)-3-methoxybenzamides. Similarly, alkoxides or phenoxides can be employed to form ether linkages, while thiols and their conjugate bases yield thioethers. The introduction of an azide group, through reaction with sodium azide, furnishes an energetic and versatile intermediate that can be further elaborated, for example, through Huisgen cycloaddition reactions to form triazoles.

The efficiency of these substitution reactions is influenced by standard factors such as the nature of the solvent, the reaction temperature, and the strength of the nucleophile. A summary of potential substitutions is presented in Table 1.

Table 1: Representative Nucleophilic Substitution Reactions of this compound This table is generated based on established principles of nucleophilic substitution on alkyl halides and does not represent experimentally verified results for this specific compound.

Nucleophile Reagent Example Resulting Substituent Product Class
Amine R₂NH -NHR₂ N-Substituted Diamine Derivative
Azide NaN₃ -N₃ Azide Derivative
Thiolate RSH / Base -SR Thioether Derivative
Hydroxide NaOH -OH Alcohol Derivative

This compound as a Building Block in Complex Molecular Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more elaborate molecules, particularly heterocyclic structures and as an electrophile in multi-step synthetic sequences.

The chloroethyl and amide functionalities within this compound are suitably positioned to undergo intramolecular cyclization, leading to the formation of heterocyclic rings. A notable example is the base-mediated synthesis of 2-oxazoline derivatives. In this transformation, the amide oxygen, upon deprotonation or in its neutral form, can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. This results in the formation of a five-membered 2-(3-methoxyphenyl)-4,5-dihydro-oxazole ring.

This type of cyclization is a well-documented process for related N-(2-chloroethyl) amides and ureas. For instance, N-phenyl-N'-(2-chloroethyl)ureas have been shown to cyclize into active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This analogous reaction underscores the potential of this compound to serve as a precursor to 2-oxazoline heterocycles, which are prevalent motifs in various biologically active compounds and are used as ligands in asymmetric catalysis.

Furthermore, conversion of the chloro group to other functionalities can pave the way for the synthesis of different heterocyclic systems. For example, substitution with a protected thiol followed by deprotection and intramolecular cyclization could potentially lead to thiazoline (B8809763) derivatives.

Table 2: Potential Heterocyclic Scaffolds from this compound This table is generated based on analogous chemical transformations and does not represent experimentally verified results for this specific compound.

Reaction Type Key Transformation Resulting Heterocycle
Intramolecular Cyclization Amide oxygen attacks chloroethyl group 2-(3-Methoxyphenyl)-4,5-dihydro-oxazole
Two-Step Synthesis Substitution with azide, followed by cycloaddition 1,2,3-Triazole derivative

In the context of multi-step synthesis, this compound can function as a specialized ethylating agent. The chloroethyl moiety can be used to introduce a 2-(3-methoxybenzamido)ethyl group onto a variety of nucleophilic substrates. This is particularly useful when a protected aminoethyl fragment is required, with the benzamide group serving as the protecting group.

Iii. Molecular Mechanisms of Action and Biological Target Interactions Preclinical & in Vitro Investigations

Investigations into Cellular and Subcellular Effects

Modulation of Cellular Proliferation in In Vitro Systems

There are no available studies that have investigated the effect of N-(2-Chloroethyl)-3-methoxybenzamide on the proliferation of cell lines in vitro. Therefore, no data on its potential cytotoxic or cytostatic effects can be presented.

Influence on Specific Protein Expression (e.g., Leptin in Adipocytes)

There is no evidence in published research to suggest that this compound has been studied for its effects on the expression of any specific proteins, including leptin in adipocytes.

Biochemical Interactions and Enzymatic Modulation

Alkylating Properties and Potential for Covalent Adduct Formation

The 2-chloroethyl moiety is a known alkylating group present in many well-characterized cytotoxic agents. nih.govoncohemakey.com This functional group can form highly reactive aziridinium (B1262131) ions that subsequently bind covalently to nucleophilic sites on macromolecules like DNA and proteins, a mechanism known as alkylation. oncohemakey.com However, no studies have been conducted to confirm or characterize the alkylating properties of this compound or its potential to form covalent adducts with biological molecules.

Interaction with Beta-Tubulin for Microtubule Depolymerization

No research data exists that demonstrates or investigates a direct interaction between this compound and beta-tubulin. Studies on structurally distinct compounds, such as certain 1-aryl-3-(2-chloroethyl)ureas, have shown that alkylation of beta-tubulin can lead to microtubule disruption, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Phosphodiesterase Enzyme Inhibition Profiles

An extensive review of scientific literature reveals a lack of specific preclinical data concerning the phosphodiesterase (PDE) enzyme inhibition profile of this compound. At present, there are no published in vitro studies detailing the inhibitory constants (IC₅₀) or the selectivity of this specific compound against the various PDE isoenzyme families. Consequently, a data table summarizing its activity on these enzymes cannot be provided.

Bacterial DNA Gyrase Inhibition Studies

Direct in vitro investigations assessing the inhibitory activity of this compound against bacterial DNA gyrase have not been identified in the public scientific literature. Studies that would determine the compound's potential to interfere with this essential bacterial enzyme, for example, through supercoiling assays, are not available. Therefore, no quantitative data on the effects of this compound on DNA gyrase can be presented.

Receptor Binding and Ligand-Target Recognition

The interaction of a ligand with its receptor is a critical determinant of its potential biological effects. This subsection reviews the available data on the binding characteristics of this compound at specific receptor subtypes.

Affinity for Adenosine (B11128) Receptor Subtypes (e.g., A3AR)

There is no specific information available in published preclinical studies regarding the binding affinity of this compound for any of the adenosine receptor subtypes, including the A3 adenosine receptor (A3AR). Radioligand binding assays or other experimental methods to determine the inhibition constant (Kᵢ) or IC₅₀ value of this compound at adenosine receptors have not been reported. As such, a data table detailing its binding characteristics for this receptor class cannot be compiled.

Dopamine (B1211576) Receptor Subtype Binding Characteristics (e.g., D2/D3)

The binding profile of this compound at dopamine receptor subtypes, such as D2 and D3, has not been characterized in the available scientific literature. Preclinical in vitro studies are necessary to establish its affinity and selectivity for these receptors. Without such data, it is not possible to provide an analysis or a data table of its binding characteristics for dopamine receptors.

Iv. Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of N-(2-Chloroethyl)-3-methoxybenzamide is intricately linked to its three main structural components: the 2-chloroethyl moiety, the methoxy (B1213986) group on the benzamide (B126) ring, and other potential substituents on the aromatic ring.

The 2-chloroethyl group is a well-known pharmacophore in medicinal chemistry, particularly in the design of alkylating agents. This moiety is often associated with cytotoxic and antitumor properties. Its efficacy is largely attributed to its ability to form a highly reactive aziridinium (B1262131) ion through an intramolecular cyclization, which can then alkylate nucleophilic sites on biological macromolecules, most notably DNA. nih.govnih.gov This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death. nih.gov

Table 1: Influence of the 2-Haloethyl Moiety on Reactivity

MoietyLeaving Group AbilityReactivity towards NucleophilesExpected Biological Activity
2-FluoroethylPoorLowReduced
2-Chloroethyl Good High Significant
2-BromoethylVery GoodVery HighPotentially Increased
2-IodoethylExcellentHighestHighest

This table illustrates the theoretical impact of halogen substitution on the reactivity of the 2-haloethyl group, a key factor in its biological efficacy.

The electronic effects of the methoxy group can alter the electron density of the benzamide system, which may affect its binding affinity to target molecules. The position of the methoxy group (ortho, meta, or para) determines the nature and magnitude of these electronic effects. rsc.org

Ortho Position: A methoxy group in the ortho position can sterically hinder the rotation of the amide bond, potentially locking the molecule in a specific conformation that may be more or less favorable for biological activity. It can also participate in intramolecular hydrogen bonding with the amide proton, further influencing conformation and lipophilicity.

Meta Position: In the meta position, the methoxy group primarily exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This can influence the reactivity of the aromatic ring and the acidity of the amide proton.

Para Position: A methoxy group in the para position exerts a strong electron-donating resonance effect, which can increase the electron density of the aromatic ring and the carbonyl oxygen of the amide.

Studies on substituted benzamides have shown that the position of substituents can significantly impact their biological activities. nih.gov While direct comparative studies on the ortho, meta, and para isomers of N-(2-Chloroethyl)-methoxybenzamide are not extensively available, general principles of medicinal chemistry suggest that these positional isomers would exhibit different biological profiles. nih.gov

Table 2: Predicted Influence of Methoxy Group Position on Molecular Properties

PositionPrimary Electronic EffectPotential Steric InfluencePredicted Impact on Activity
OrthoElectron-donating (resonance), Electron-withdrawing (inductive)HighAltered conformation and binding
Meta Electron-withdrawing (inductive) Moderate Modulation of electronic properties
ParaElectron-donating (resonance)LowIncreased electron density on the ring

This table provides a predictive overview of how the methoxy group's position could influence the physicochemical properties and, consequently, the biological activity of the compound.

The introduction of other substituents on the aromatic ring of the benzamide moiety can further modulate the compound's physicochemical properties and biological activity. Substituents can be broadly classified as electron-donating or electron-withdrawing groups, and their effects are governed by a combination of inductive and resonance effects.

Electron-Donating Groups (EDGs): Groups like alkyl, hydroxyl, and amino groups can increase the electron density of the aromatic ring. This can enhance the reactivity of the ring towards electrophilic substitution and may influence the binding interactions with biological targets.

The nature, position, and size of these substituents can fine-tune the molecule's lipophilicity, polarity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. orientjchem.org For this compound, DFT calculations can be employed to:

Determine the optimized molecular geometry: This provides the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: This includes the distribution of electron density, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the dipole moment. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Analyze vibrational frequencies: This can help in the interpretation of experimental spectroscopic data, such as infrared and Raman spectra.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the carbonyl oxygen and the oxygen of the methoxy group.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly the amide proton, are expected to show positive potential.

MEP analysis can provide insights into how the molecule might interact with biological targets, such as the active site of an enzyme or the grooves of DNA. rsc.org The electrostatic potential is a key factor in intermolecular interactions, including hydrogen bonding and van der Waals forces. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. scirp.orgresearchgate.net This method partitions crystal space into regions where the electron density of a molecule of interest is greater than the surrounding electron density, creating a unique three-dimensional surface for each molecule. researchgate.net

The analysis generates several key outputs:

dnorm Surface: This surface is mapped with a color scale to indicate intermolecular contacts. Bright red spots highlight close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii, while blue regions represent weaker or more distant interactions. mdpi.com For instance, in studies of similar chloro-N-phenyl acetamide (B32628) structures, red spots clearly indicate N—H⋯O and C—H⋯O hydrogen bonds, which are crucial for forming the crystal's supramolecular architecture. nih.govnih.gov

2D Fingerprint Plots: These plots summarize all intermolecular interactions on the Hirshfeld surface, providing a quantitative breakdown of each contact type. researchgate.net Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The plots can be deconstructed to show the percentage contribution of specific atomic interactions.

In a study of a complex derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which shares the 3-methoxybenzamide (B147233) moiety, Hirshfeld analysis was performed to provide a quantitative understanding of the intermolecular interactions governing its crystal packing. nih.gov Such analyses are critical for understanding the solid-state properties of a compound and its potential for polymorphism.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Organic Molecules

Interaction TypeTypical Contribution (%)Description
H···H30 - 50%Represents the most significant contribution, largely comprising van der Waals forces. mdpi.com
O···H / H···O15 - 25%Indicates the presence of hydrogen bonds, which are key directional interactions. nih.gov
C···H / H···C10 - 20%Relates to weaker C-H···π or other van der Waals interactions. nih.gov
Cl···H / H···Cl5 - 15%Highlights the role of the chlorine atom in forming hydrogen bonds or other contacts. nih.gov

This table is illustrative and shows typical data ranges for organic molecules containing similar functional groups.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nanobioletters.comnih.gov This method is fundamental in drug design for predicting the binding affinity and interaction mode of a compound like this compound with a specific biological target. nanobioletters.com

The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score in kcal/mol. idaampublications.in A lower binding energy generally indicates a more stable and favorable interaction. plos.org

Key insights from molecular docking include:

Binding Affinity: A quantitative score that ranks potential compounds based on their predicted binding strength.

Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. plos.org

For example, in a study on a derivative containing the 3-methoxybenzamide scaffold, molecular docking simulations revealed that the compound may exhibit its activity by inhibiting a specific protein target (PDB:3D15). nih.gov Such studies are crucial for generating hypotheses about a compound's mechanism of action and guiding further experimental validation.

Table 2: Illustrative Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Ligand AKinase B-9.4LYS745, GLU762, ASP810
Ligand CProtease D-8.9HIS41, CYS145, GLN189
Ligand EReceptor F-8.6TYR115, PHE257, ARG120

This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties, known as molecular descriptors. cresset-group.comnih.gov These in silico tools are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. cresset-group.com

The development of a robust QSAR model involves several steps:

Data Collection: A dataset of molecules with known biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, fingerprints), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like machine learning (e.g., Support Vector Machine, Random Forest) or regression analysis, a mathematical relationship is established between the descriptors and the observed activity. cresset-group.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability.

For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their potency against a specific target. The model would help identify which structural features are most influential for activity. For example, a 3D-QSAR model can highlight specific regions of the molecule where modifications (e.g., adding a hydrogen bond donor or a bulky group) are likely to increase or decrease potency. cresset-group.com

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor TypeDescriptor NameDescription
1DMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
2DTopological Polar Surface Area (TPSA)The surface sum over all polar atoms, a predictor of drug transport properties.
2DNumber of Rotatable Bonds (#RB)A measure of molecular flexibility.
2DLogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.
3DSteric Fields (CoMFA/CoMSIA)Describes the spatial arrangement and bulk of the molecule.

Design Principles for Modulating Selectivity and Potency

The insights gained from SAR studies, Hirshfeld analysis, molecular docking, and QSAR provide a rational basis for designing improved analogs of this compound. The goal is to modulate potency (strength of activity) and selectivity (preference for one target over others) in a controlled manner.

Key design principles include:

Exploiting Specific Interactions: Molecular docking can reveal key hydrogen bonds or hydrophobic pockets in the target's active site. Modifying the ligand to enhance these interactions—for example, by adding a hydroxyl group to form a new hydrogen bond or a larger alkyl group to fill a hydrophobic pocket—can significantly increase potency.

Tuning Electrostatic Properties: Selectivity between closely related protein targets (e.g., enzyme isoforms) can often be achieved by exploiting differences in their electrostatic environments. nih.gov For instance, if a target has a negatively charged residue (e.g., Aspartate) while an off-target has a neutral residue (e.g., Asparagine) at the same position, introducing a positively charged moiety on the ligand can favor binding to the intended target. nih.gov

Leveraging Protein Flexibility: Proteins are not rigid structures. Differences in the flexibility of binding sites between targets can be exploited. A ligand might be designed to induce a specific conformational change in the desired target that is not possible in off-targets, thereby conferring selectivity. nih.gov

Guided by QSAR Models: Predictive QSAR models allow for the virtual screening of proposed molecular modifications. Before undertaking chemical synthesis, a QSAR model can predict whether a change is likely to improve activity, guiding the design process toward more promising candidates and saving resources. cresset-group.com

By integrating these computational approaches, researchers can move beyond trial-and-error methods and engage in a more rational, hypothesis-driven process to design molecules with optimized therapeutic profiles.

V. Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance.

For a compound like N-(2-Chloroethyl)-3-methoxybenzamide, a successful crystallographic analysis would yield a wealth of structural information. This includes:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Conformation: The specific spatial orientation of the molecule, including the torsion angles of the flexible chloroethyl and methoxy (B1213986) groups relative to the rigid benzamide (B126) core.

Intermolecular Interactions: Details of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the amide N-H and a neighboring carbonyl oxygen) and van der Waals forces that govern the solid-state properties.

While the technique is powerful, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. As of current literature surveys, specific crystallographic data for this compound has not been publicly deposited. However, studies on structurally related methoxybenzamide derivatives have successfully utilized this method to elucidate their solid-state structures, demonstrating its applicability to this class of compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, NMR analysis serves to confirm the presence and connectivity of all its structural components. The expected chemical shifts (δ) are predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Amide (N-H)~8.0 - 8.5Broad Singlet-
Aromatic (H2, H4, H5, H6)~6.9 - 7.5Multiplet~7-8
Methoxy (O-CH₃)~3.8Singlet-
Methylene (-NH-CH₂-)~3.7Triplet~5-6
Methylene (-CH₂-Cl)~3.6Triplet~5-6

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~167
Aromatic (C-O)~160
Aromatic (C1, C2, C4, C5, C6)~113 - 135
Methoxy (O-CH₃)~55
Methylene (-NH-CH₂-)~43
Methylene (-CH₂-Cl)~41

Together, ¹H and ¹³C NMR spectra provide a detailed fingerprint of the this compound molecule, confirming the integrity of the aromatic ring, the methoxy substituent, and the N-chloroethyl amide side chain.

Mass Spectrometry in Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₁₂ClNO₂), the molecular weight is approximately 213.66 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. Due to the natural abundance of the chlorine-37 isotope, an isotopic peak (M+2) at m/z 215 with roughly one-third the intensity of the M⁺ peak would also be expected, providing a characteristic signature for a monochlorinated compound.

The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Predicted Fragmentation Pattern for this compound:

Fragment Ion (m/z) Proposed Structure / Neutral Loss
213/215Molecular Ion [M]⁺
135[C₈H₇O₂]⁺, Loss of •CH₂CH₂Cl
107[C₇H₇O]⁺, Loss of CO from m/z 135
77[C₆H₅]⁺, Loss of CH₂O from m/z 107
49/51[CH₂Cl]⁺

This predictable fragmentation allows for the unambiguous identification of the compound and can be used in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor its formation or consumption during chemical reactions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. Data from related benzamides provides a basis for these assignments. chemicalbook.com

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1570 - 1515
C=C (Aromatic)Stretching1600 - 1450
C-O (Aryl Ether)Stretching1285 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-N (Amide)Stretching1400 - 1200
C-Cl (Alkyl Halide)Stretching800 - 600

The presence of strong peaks in the regions for N-H stretching and the C=O (Amide I) and N-H (Amide II) bands are definitive indicators of the secondary amide group. Concurrently, absorptions corresponding to the aryl ether and alkyl chloride functionalities confirm the complete structure of the molecule.

Vi. Preclinical Research Models and in Vitro Assay Development for Mechanistic Insights

Establishment and Optimization of Cell-Based Assay Systems

No publicly available data details the establishment or optimization of cell-based assay systems for N-(2-Chloroethyl)-3-methoxybenzamide.

Development of Biochemical Assays for Enzyme Activity and Receptor Binding

There is no information in the public domain regarding the development of specific biochemical assays to measure enzyme activity or receptor binding for this compound.

In Vitro Cellular Models for Investigating Biological Responses (e.g., Cell Lines)

Specific in vitro cellular models or cell lines used for investigating the biological responses of this compound have not been reported in the available scientific literature.

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